molecular formula C9H10BrFO3 B14770891 1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene

1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene

Cat. No.: B14770891
M. Wt: 265.08 g/mol
InChI Key: JCGFTYRJSGYBQZ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H10BrFO3 It is a derivative of benzene, featuring bromine, fluorine, and methoxy groups, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Methoxylation: The addition of methoxy groups to the benzene ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Where one functional group is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium fluoride can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene has several applications in scientific research, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Material Science: In the development of new materials with specific properties.

    Medicinal Chemistry: Potential use in the design and synthesis of pharmaceutical compounds.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in organic synthesis, material science, or medicinal chemistry.

Comparison with Similar Compounds

  • 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene
  • 1-Bromo-4-fluoro-2-methoxymethoxy-benzene
  • 1-Bromo-4-fluoro-2-methoxybenzene

Uniqueness: 1-Bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research.

Properties

Molecular Formula

C9H10BrFO3

Molecular Weight

265.08 g/mol

IUPAC Name

1-bromo-2-fluoro-5-methoxy-4-(methoxymethoxy)benzene

InChI

InChI=1S/C9H10BrFO3/c1-12-5-14-9-4-7(11)6(10)3-8(9)13-2/h3-4H,5H2,1-2H3

InChI Key

JCGFTYRJSGYBQZ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1OC)Br)F

Origin of Product

United States

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